Bz-Glu-OH

Description

Contextualization of N-Benzoyl-L-Glutamic Acid as a Key Glutamic Acid Derivative

L-Glutamic acid is a proteinogenic amino acid that plays crucial roles in various biological processes, including protein synthesis, neurotransmission, and metabolism. nih.gov Derivatives of glutamic acid, such as Bz-Glu-OH, are synthesized or occur naturally and can exhibit altered biological activities or serve as intermediates in the synthesis of more complex molecules. This compound is recognized as a glutamic acid derivative. medchemexpress.com The benzoyl modification can affect the compound's solubility, reactivity, and recognition by enzymes and receptors compared to the parent amino acid.

Significance of Benzoylated Amino Acids and their Derivatives in Chemical Biology

Benzoylated amino acids and their derivatives are significant in chemical biology due to the diverse properties conferred by the benzoyl group. This functional group can be utilized for various purposes, including:

Probing protein interactions: Benzophenone-containing amino acids, a class of benzoylated derivatives, are used as photocrosslinking agents to study protein-protein interactions both in vitro and in vivo. pnas.orgresearchgate.netumich.edu Upon irradiation with UV light, the benzophenone (B1666685) group can react with nearby amino acid residues, creating a covalent link that captures transient interactions. pnas.orgumich.edu While p-benzoyl-L-phenylalanine (pBpa) is a well-known example used for this purpose, the principle highlights the utility of benzoylation in creating chemical probes for biological systems. pnas.orgresearchgate.netumich.edu

Synthesis of biologically active molecules: Benzoylated amino acids can serve as building blocks or intermediates in the synthesis of peptides, peptidomimetics, and other molecules with potential biological activities. scilit.com

Modifying metabolic and pharmacokinetic profiles: The addition of a benzoyl group can alter the metabolic fate and pharmacokinetic properties of amino acids and their derivatives, influencing their stability, absorption, and distribution in biological systems. ontosight.aimedchemexpress.com

Historical Development and Evolution of Research on this compound and Related Analogues

Historically, research on benzoylated amino acids has evolved alongside advancements in organic synthesis and chemical biology techniques. Early studies explored the chemical properties and synthesis of these compounds. The development of methods for incorporating unnatural amino acids, including benzoylated ones, into proteins has significantly expanded their utility in studying biological processes. pnas.orgresearchgate.net While specific historical milestones solely focused on this compound are less extensively documented in the provided results compared to other benzoylated amino acids like pBpa, its existence and characterization are recorded in chemical databases dating back at least to 2006. nih.gov Research into related N-benzoyl amino acid derivatives, such as N-benzoyl glycine (B1666218) and N-benzoyl-DL-glutamic acid, also provides context for the broader study of this class of compounds. nih.govtandfonline.comglpbio.com

Overview of Current Research Trajectories for this compound in Scholarly Literature

Current research involving this compound and related benzoylated glutamic acid derivatives spans several areas:

Enzyme activity studies: this compound has been used as a substrate to evaluate the activity of carboxypeptidases in microorganisms. tandfonline.com The enzymatic hydrolysis of this compound yields benzoic acid, which can be detected and quantified to assess enzyme activity. tandfonline.com For example, Pseudomonas fluorescens has been shown to hydrolyze N-benzoyl-L-glutamic acid. tandfonline.com

Synthesis of novel compounds: this compound and similar N-benzoyl amino acids are utilized in the synthesis of novel compounds with potential biological activities, such as DNA methylation inhibitors and antimalarial agents. nih.govnih.gov Studies have explored the synthesis of N-benzoyl amino acid derivatives as inhibitors of human DNA Methyl Transferases (DNMTs), which are involved in epigenetic regulation. nih.gov N-(4-aminobenzoyl)-L-glutamic acid conjugated 1,3,5-triazine (B166579) derivatives have been investigated for their antimalarial activity. nih.gov

Building blocks in complex molecule synthesis: this compound can serve as a building block in the synthesis of more complex molecules, including conjugates and polymers, for various research applications. researchgate.net For instance, derivatives involving N-(4-aminobenzoyl)-L-glutamic acid are relevant in the context of folate antagonists like methotrexate, which contains a p-aminobenzoyl-L-glutamic acid moiety. wikipedia.orgencyclopedia.pub

These research trajectories highlight the continued relevance of this compound as a versatile compound in biochemical research, particularly in the study of enzyme kinetics, the development of new therapeutic agents, and the synthesis of complex biomolecules.

Data Table: Selected Physical and Chemical Properties of N-Benzoyl-L-Glutamic Acid

| Property | Value | Source |

| Molecular Weight | 251.23 g/mol | PubChem nih.gov |

| Molecular Formula | C₁₂H₁₃NO₅ | PubChem nih.gov |

| PubChem CID | 11345724 | PubChem nih.gov |

| CAS Number | 6094-36-6 | PubChem nih.gov |

| Melting Point | 140 °C | Chemsrc |

| Density | 1.4±0.1 g/cm³ (Predicted) | Chemsrc |

| Boiling Point | 562.0±40.0 °C at 760 mmHg (Predicted) | Chemsrc |

Data Table: Examples of Enzymatic Hydrolysis of N-Benzoyl Amino Acids

| Substrate | Enzyme Source | Observed Activity | Reference |

| N-Benzoyl-L-Glutamic Acid | Pseudomonas fluorescens | Hydrolysis | tandfonline.com |

| N-Benzoyl Glycine | S. agalactiae | Hydrolysis | tandfonline.com |

| N-Benzoyl Glycine | M. morganii | Hydrolysis | tandfonline.com |

| N-Benzoyl Glycine | A. baumannii | Hydrolysis | tandfonline.com |

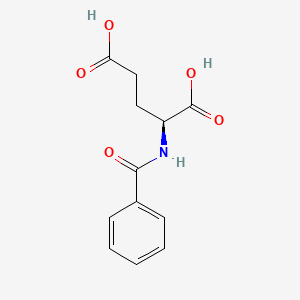

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-benzamidopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJXPACOXRZCCP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6094-36-6 | |

| Record name | N-Benzoyl-L-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006094366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoyl-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZOYL-L-GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3591D74MXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for N Benzoyl L Glutamic Acid and Its Analogues

Established Synthetic Routes for N-Benzoyl-L-Glutamic Acid

Established chemical synthesis routes for N-benzoyl amino acids, including potentially Bz-Glu-OH, often involve the reaction of a benzoic acid derivative with the amino acid. One common approach is the N-acylation of the amino group. For instance, N-benzoyl amino acids can be synthesized by reacting the corresponding amino acid with benzoic anhydride (B1165640) in the presence of acetic acid. scielo.org.mx Another method involves the coupling of a benzoic acid derivative with an amino acid ester using peptide coupling reagents such as EDAC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of catalysts like DMAP (4-dimethylaminopyridine) and a base like triethylamine. scielo.org.mx The resulting N-benzoyl amino ester can then be hydrolyzed to yield the N-benzoyl amino acid.

Related synthesis methods for N-(p-aminobenzoyl)-L-glutamic acid, which involves a modified benzoic acid, provide insights into the chemical strategies employed. These methods often utilize acyl chlorination of a nitrobenzoic acid derivative followed by condensation with sodium glutamate (B1630785). google.comgoogle.com The nitro group is subsequently reduced to an amino group. google.comgoogle.comchemicalbook.com While these examples involve a substituted benzoyl group, the core principle of forming the amide bond through activated benzoic acid derivatives or acyl halides reacting with the amino group of glutamic acid is relevant to this compound synthesis.

Enzymatic Catalysis in the Preparation of Benzoyl-Glutamic Acid Derivatives

Enzymatic catalysis offers advantages in terms of selectivity and milder reaction conditions for the synthesis of amino acid derivatives. Lipases and other enzymes have been explored for their utility in forming amide bonds and achieving stereoselective transformations relevant to benzoyl-glutamic acid derivatives.

Lipases, particularly Candida antarctica Lipase B (CAL-B), are known to catalyze amidation reactions. csic.esacs.orgscielo.org.mxfrontiersin.org CAL-B has demonstrated effectiveness in the synthesis of nitrogenated organic compounds, including amides. acs.org Studies have reported the use of CAL-B in the transesterification and amidation of amino acid derivatives, including those with benzoyl protection. fishersci.cametabolomicsworkbench.org While direct examples of CAL-B catalyzing the formation of the N-benzoyl amide bond in this compound were not explicitly detailed, lipases like CAL-B have shown activity in the amidation of glutamic acid diesters with amines. csic.esmetabolomicsworkbench.org This suggests their potential in catalyzing the reverse reaction (hydrolysis of esters or amides) or in transamidation reactions that could be adapted for the synthesis of benzoyl-glutamic acid derivatives under controlled conditions. The chemoselectivity and activity of lipases can be influenced by the reaction media and the specific enzyme used. fishersci.ca

Chemo-enzymatic strategies combine chemical and enzymatic steps to leverage the strengths of both approaches, particularly for achieving stereoselectivity. These strategies have been applied to the synthesis of glutamate analogues. For instance, chemo-enzymatic methods have been developed for the enantioselective synthesis of functionalized (S)-glutamate analogues. uni.lu Enzymes can provide high stereocontrol in specific steps, such as selective hydrolysis or formation of ester or amide bonds, while chemical steps can be used for other transformations like the introduction of the benzoyl group.

One study reported chemo-enzymatic methods for the synthesis of protected aspartic and glutamic acid derivatives using enzymes like Alcalase. nih.gov These methods demonstrated high chemical and enantiomeric purity. nih.gov While the specific benzoylation of glutamic acid using a chemo-enzymatic approach was not detailed, the successful application of these strategies to selectively modify glutamate residues and their analogues highlights the potential for developing similar routes for stereoselective synthesis of this compound analogues. The use of enzymes in these strategies can circumvent issues like racemization that can occur in purely chemical methods. nih.gov

Application of Lipases (e.g., Candida antarctica Lipase B) in Amidation Reactions

Solid-Phase Synthesis Techniques for Oligopeptides Incorporating Benzoyl-Glutamic Acid Moieties

Solid-phase peptide synthesis (SPPS) is a powerful technique for assembling peptide chains on an insoluble support. Incorporating modified amino acids like this compound into oligopeptides using SPPS requires specific strategies for protection, coupling, and deprotection.

Solid-phase peptide synthesis relies on the use of protecting groups to control reactivity and ensure that peptide bonds form only between the desired amino and carboxyl groups. Orthogonal protection schemes are crucial, where different protecting groups are removed under distinct conditions without affecting other protected functionalities. scielo.org.mxresearchgate.net Common orthogonal strategies include Fmoc/tBu (9-fluorenylmethyloxycarbonyl / tert-butyl) and Boc/Bzl (tert-butyloxycarbonyl / benzyl). scielo.org.mxresearchgate.net

When incorporating a benzoyl group on the alpha-amino group of glutamic acid within a peptide chain synthesized by SPPS, the benzoyl group itself acts as a form of N-terminal protection for that specific residue. However, in the context of assembling a peptide containing a this compound moiety, the benzoyl group is typically already present on the glutamic acid building block used in the synthesis. The challenges lie in ensuring the compatibility of this modified amino acid with the chosen SPPS strategy (Fmoc or Boc) and the subsequent deprotection and cleavage steps.

Solid-phase peptide synthesis is highly amenable to automation, which allows for the rapid and reproducible synthesis of peptides. Automated synthesizers can perform the repetitive cycles of deprotection, washing, and coupling required for chain elongation. The integration of modified amino acids like this compound into automated SPPS protocols requires ensuring that the coupling efficiency of the modified residue is comparable to that of standard amino acids and that the protecting group strategy is compatible with the automated workflow.

SPPS, while excellent for synthesizing small to medium-sized peptides and for creating combinatorial libraries, has historically been limited in scalability compared to solution-phase methods, particularly for very large peptides or proteins. However, advances in SPPS techniques, including the development of improved resins, coupling reagents, and automated synthesizers, have increased the potential for synthesizing larger quantities. Continuous-flow SPPS techniques are also being explored to improve efficiency and scalability, allowing for the use of lower excesses of reagents and faster reaction times. Adapting these automated and scalable SPPS approaches for the efficient incorporation of this compound would be crucial for its use in the large-scale synthesis of this compound-containing peptides or analogues.

Strategies for Orthogonal Protection and Deprotection, Including Benzoyl Group Removal

Chemical Approaches for Selective Functionalization of Glutamic Acid Leading to Benzoyl Derivatives

Glutamic acid presents a synthetic challenge due to the presence of two carboxyl groups (α and γ) and one amino group, all of which can potentially react. Selective functionalization is crucial for synthesizing specific derivatives like this compound, where the benzoyl group is typically attached to the α-amino group, leaving the carboxyl groups available for further modification or playing a role in the molecule's properties.

Methods for selective functionalization often involve protecting groups or controlled reaction conditions that exploit the differing reactivity of the functional groups. For instance, the synthesis of N-benzoyl-L-glutamic acid involves the benzoylation of the amino group of L-glutamic acid. While direct benzoylation might lead to reactions at the carboxyl groups as well, the use of specific reagents and conditions can favor the acylation of the amino group.

Research has explored various strategies for the derivatization of carboxylic acids in the presence of other functional groups. These methods are applicable to glutamic acid and its derivatives. Techniques include the use of coupling agents like carbodiimides (e.g., EDC) in combination with additives (e.g., HOAt) to activate carboxyl groups for reaction with amines or alcohols nih.gov. Another approach involves converting carboxylic acids to activated esters or mixed anhydrides thermofisher.com. Selective modification of peptide backbones, including those containing glutamic acid residues, has also been achieved through strategies like oxidative radical decarboxylation, allowing for the introduction of new functionalities at specific sites rsc.org.

The synthesis of N-p-aminobenzoyl-L-glutamic acid, an analogue of this compound, has been reported through a multi-step process starting from p-nitrobenzoic acid. This involves acyl chlorination, condensation with sodium glutamate, and subsequent reduction of the nitro group. Specific reaction conditions, including the choice of acyl chlorination reagent (e.g., oxalyl chloride) and solvent systems, are optimized to achieve high purity google.com.

Selective Carboxyl Group Derivatization (e.g., α- and γ-Functionalization)

Selective derivatization of the α- and γ-carboxyl groups of glutamic acid is a key aspect in synthesizing specific glutamic acid derivatives and polymers. The differential reactivity of these two carboxyl groups can be exploited through careful control of reaction conditions, pH, and the use of protecting groups.

For example, in the synthesis of protected glutamic acid derivatives used for polymerization, the γ-carboxyl group is often selectively protected as a benzyl (B1604629) or tert-butyl ester nih.gov. Benzyl ester protection of the γ-carboxyl group of L-glutamic acid can be achieved through reactions with benzyl alcohol, sometimes promoted by catalysts like CuCl2, which has been shown to promote selective esterification at the gamma position with high yields researchgate.net. Metal cation coordination to the amino and carbonyl groups can increase the acidity of the alpha carboxyl group, influencing the selectivity of esterification researchgate.net.

Conversely, selective reactions at the α-carboxyl group can be achieved by protecting the γ-carboxyl and the amino group. The synthesis of N-acyl-poly-L-α-glutamic acid, for instance, involves the polymerization of a γ-protected α-L-glutamic acid N-carboxy anhydride, followed by N-capping at the amino terminus google.comgoogle.com.

Chemical derivatization methods for carboxyl groups in peptides and proteins, including those from glutamic acid residues, have been developed for various applications. These methods aim for high reaction efficiency and can involve converting carboxyl groups to amides or esters using activating agents nih.govthermofisher.com. While these methods can target all carboxyl groups, strategies for selective modification based on the local chemical environment or the use of orthogonal protecting groups on the α and γ carboxyls allow for differential functionalization rsc.org.

Enzymatic approaches have also been explored for the selective modification of glutamic acid residues, such as transamidation catalyzed by transglutaminase, which can selectively modify glutamine residues (the amide form of glutamic acid) with amine-containing probes thermofisher.com.

Polymerization Reactions for Polypeptides and Hybrid Materials Utilizing Glutamic Acid Derivatives

Glutamic acid derivatives, particularly protected forms like γ-benzyl-L-glutamate, are widely used as monomers in the synthesis of polypeptides and hybrid materials through controlled polymerization techniques. Poly(γ-benzyl-L-glutamate) (PBLG), derived from γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), is a well-studied example. These polypeptides can form ordered secondary structures like alpha-helices and beta-sheets and are of interest for various applications, including biomedical fields mdpi.comdcu.ie.

The polymerization of glutamic acid derivatives allows for the creation of polymers with controlled molecular weights and architectures, including linear chains, block copolymers, and brush polymers nih.govresearchgate.net. These polymers can be further functionalized after polymerization by removing protecting groups or by utilizing reactive handles incorporated into the monomer nih.govnih.gov.

Glutamic acid and its derivatives also play a role in the synthesis of hybrid materials. For instance, copolymers grafted with L-glutamic acid have been synthesized through ring-opening polymerization, leading to materials with enhanced properties . Enzymatic grafting of partially deoxygenated amyloses onto poly(γ-glutamic acid) has been demonstrated as a method to create hydrophobic saccharide-peptide polymeric conjugates mdpi.com.

Ring-Opening Polymerization of N-Carboxyanhydrides Derived from Glutamic Acid

Ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is the most common method for synthesizing synthetic polypeptides, including those derived from glutamic acid dcu.ieresearchgate.net. The NCA derivative of γ-protected glutamic acid, such as γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), is a key monomer in this process mdpi.comnih.govresearchgate.net.

The ROP of NCAs can be initiated by various species, including primary amines, secondary amines, tertiary amines, and metal complexes researchgate.netmdpi.commpg.dersc.orgmdpi.com. The polymerization mechanism can proceed via the "normal amine mechanism" (NAM) or the "activated monomer mechanism" (AMM), or a combination of both, depending on the initiator and reaction conditions nih.govresearchgate.netmpg.demdpi.com. Controlled polymerization, leading to polypeptides with defined molecular weights and narrow polydispersities, is achievable with appropriate initiator systems nih.govresearchgate.netmdpi.commpg.dersc.org.

For BLG-NCA, initiators such as diethylamine, di-n-hexylamine, dicyclohexylamine (B1670486), triethylamine, and hexamethyldisilazane (B44280) (HMDS) have been used nih.govmdpi.comrsc.org. The choice of initiator and solvent affects the polymerization rate and the degree of control over the polymer's molecular weight and polydispersity google.commpg.deacs.org. For example, using dicyclohexylamine as an initiator, the influence of monomer concentration, temperature, and time on the polymerization of BLG-NCA has been studied . Mixtures of primary and tertiary amines can also be used to achieve controlled polymerization with reduced reaction times mpg.de.

After polymerization of protected glutamic acid NCAs, the protecting groups can be removed to yield poly(L-glutamic acid) (PGA). For instance, benzyl groups in PBLG can be removed using reagents like hydrobromic acid/acetic acid, NaOH aqueous solution, or trimethylsilyl (B98337) iodide (TMSI) nih.gov. TMSI has been shown to minimize chain cleavage during deprotection, helping to retain the degree of polymerization nih.gov. The resulting PGA, with its free carboxyl groups, can then be further modified or used in applications requiring a water-soluble, anionic polypeptide nih.gov.

Research findings often detail the molecular weight and polydispersity of the resulting polymers as indicators of polymerization control. For example, poly-α-L-glutamic acid-γ-(tert-butyl)ester with number average molecular weights (Mn) of 25,400 Da and 34,100 Da, and degrees of polymerization (DPn) of 137.2 and 184, respectively, have been synthesized google.comgoogle.com. The polydispersity index (Mw/Mn) indicates the breadth of the molecular weight distribution, with values close to 1 suggesting a controlled polymerization google.com.

Table 1: Examples of Initiators for ROP of γ-Benzyl-L-Glutamate N-Carboxyanhydride (BLG-NCA)

| Initiator | Mechanism Proposed | Notes | Source |

| Diethylamine | Normal Amine Mechanism (NAM) | Used for PBLG synthesis | |

| Di-n-hexylamine | NAM | Used for PBLG synthesis | |

| Dicyclohexylamine | NAM | Influence of conditions studied | |

| Triethylamine | Activated Monomer Mechanism (AMM) | Can lead to broad molecular weight distribution | mpg.de |

| Hexamethyldisilazane (HMDS) | Silyl group transfer | Controlled polymerization | nih.govmdpi.comrsc.org |

| PPG-diamine 400 | Macroinitiator | Synthesis of block copolymers | mdpi.com |

| 3-azido-1-propanamine | Primary amine | Controlled polymerization | researchgate.net |

| Tributylamine | Aprotic base (AMM) | Used for PBLG synthesis | acs.org |

Table 2: Deprotection of Poly(γ-benzyl-L-glutamate) (PBLG)

| Reagent | Conditions | Outcome | Source |

| Hydrobromic acid/acetic acid (33 wt.%) | Acidic hydrolysis | Removes benzyl groups | |

| NaOH aqueous solution | Basic hydrolysis | Removes benzyl groups | |

| Trimethylsilyl iodide (TMSI) | Room temperature | Minimizes chain cleavage, retains DPn | nih.gov |

| Formic acid 99% | 60°C, 5 hours | Hydrolyzes tert-butyl ester groups in poly-α-L-glutamic acid-γ-(tert-butyl)ester | google.comgoogle.com |

Analytical and Spectroscopic Characterization Methodologies in Bz Glu Oh Research

Advanced Chromatographic Separations and Detection of Bz-Glu-OH and its Metabolites

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for separating this compound from impurities and for quantifying its presence in various samples. Coupling HPLC with mass spectrometry provides enhanced capabilities for comprehensive analysis, including the identification of related metabolites.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a widely used technique for the purity assessment and quantification of chemical compounds like this compound. ruifuchemical.comruifuchemical.comtorontech.com It involves separating components of a mixture based on their differential interactions with a stationary phase and a mobile phase. The purity of this compound can be assessed by analyzing the chromatogram for the presence of extraneous peaks, in addition to the main peak corresponding to this compound. torontech.com Quantification is achieved by comparing the peak area or height of this compound in a sample to that of a standard of known concentration. torontech.com Some sources indicate a purity of ≥98.0% for N-Benzoyl-L-glutamic acid as determined by HPLC. fishersci.com Another source reports a purity of 99.64% for this compound. raybiotech.com

Coupling of HPLC with Mass Spectrometry (HPLC-MS/MS) for Comprehensive Analysis

The hyphenation of HPLC with tandem mass spectrometry (MS/MS) provides a powerful tool for the comprehensive analysis of this compound and its metabolites. nih.goviris-biotech.deumich.edunih.govorganomation.comnih.gov HPLC-MS/MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.govorganomation.com This technique allows for the identification and quantification of target compounds within complex matrices. nih.govorganomation.com

In HPLC-MS/MS, after chromatographic separation, the eluent enters the mass spectrometer, where molecules are ionized and fragmented. The mass-to-charge ratio (m/z) of the parent ions and their characteristic fragment ions are measured, providing a unique fingerprint for identification. organomation.com This is particularly useful for analyzing metabolites, which may be present at lower concentrations or have similar chromatographic properties to the parent compound. nih.gov

For this compound, LC-MS/MS analysis has been employed. galochrom.cz The technique can be used for targeted analysis, focusing on specific compounds of interest. chromatographyonline.com The molecular weight of this compound is approximately 251.23 g/mol nih.govadvancedchemtech.com, and in positive ion mode, it would typically be observed as a protonated molecule [M+H]⁺ with an m/z of 252. umich.eduumich.edu Fragmentation patterns in MS/MS can provide further structural information. organomation.com For instance, a fragment ion at m/z 105 has been observed for Bz-Glu in LC-MS/MS analysis, potentially corresponding to the benzoyl group. umich.eduumich.edu

Data from LC-MS/MS analysis can include precursor and product ion m/z values, fragmentor voltage, and collision energy. For Bz-Glu (referring to N-Benzoyl-Glutamic acid), specific MRM (Multiple Reaction Monitoring) conditions have been reported, including a precursor m/z of 252 and a product m/z of 105, with a fragmentor voltage of 120 V and a collision energy of 20 V. umich.edu

State-of-the-Art Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methods provide detailed information about the structure, functional groups, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Atomic Connectivity and Environment

NMR spectroscopy is a powerful technique for determining the structure and connectivity of atoms within a molecule. ruifuchemical.comgalochrom.czchemicalbook.com ¹H-NMR provides information about the hydrogen atoms, including their chemical environment and coupling interactions, while ¹³C-NMR provides information about the carbon skeleton. magritek.com Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H-NMR and ¹³C-NMR spectra allows for the assignment of specific peaks to individual atoms in the this compound molecule, thereby confirming its structure. magritek.com

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, such as Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. ruifuchemical.comgalochrom.czazooptics.comnih.gov When a sample is exposed to infrared radiation, specific bonds within the molecule absorb energy at distinct frequencies, corresponding to different vibrational modes (stretching, bending, etc.). azooptics.comnih.gov The resulting IR spectrum, a plot of absorbance or transmittance versus wavenumber, serves as a unique fingerprint for the compound. azooptics.com

For this compound, FT-IR spectra are available. nih.gov The IR spectrum shows absorption bands corresponding to the functional groups present in N-Benzoyl-L-glutamic acid, such as the carbonyl groups (C=O) from the carboxylic acids and the amide linkage, the N-H stretch from the amide, and C-H stretches from the aromatic ring and the aliphatic chain. azooptics.comnih.govlibretexts.org Characteristic IR absorption ranges for functional groups like O-H stretch (broad band around 3300-3400 cm⁻¹), C=O stretch (strong band around 1650-1850 cm⁻¹), and N-H stretch (~3300 cm⁻¹) are well-established and aid in the interpretation of the spectrum. azooptics.comlibretexts.orgnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. umich.edugdckulgam.edu.inslideshare.netuzh.ch This technique is useful for detecting the presence of chromophores (groups containing π electrons or non-bonding electrons) within a molecule and for quantifying compounds that absorb in this region. gdckulgam.edu.inslideshare.netuzh.ch Absorption of UV-Vis light causes electronic transitions within the molecule, typically from bonding or non-bonding orbitals to higher energy antibonding orbitals. gdckulgam.edu.inslideshare.net

For this compound, the presence of the benzoyl group, an aromatic ring conjugated with a carbonyl group, acts as a chromophore. nih.gov This chromophore will exhibit characteristic absorption bands in the UV region. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are specific to the compound and its electronic structure. gdckulgam.edu.inuzh.ch UV-Vis spectroscopy can be used for the quantitative analysis of this compound based on the Beer-Lambert Law, which relates absorbance to concentration, path length, and molar absorptivity. slideshare.net Electronic transitions such as π→π* and n→π* transitions are typically observed in organic molecules with double bonds and heteroatoms, respectively, and these transitions occur at specific wavelengths in the UV-Vis spectrum. gdckulgam.edu.inslideshare.net

X-ray Diffraction for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful technique utilized to determine the precise arrangement of atoms within a crystalline solid. While specific detailed X-ray diffraction data for this compound itself were not extensively detailed in the reviewed literature, the technique is routinely applied to determine the crystal structures of N-benzoylated amino acids and glutamic acid derivatives researchgate.net. For instance, X-ray crystallography has been instrumental in solving the crystal structure of related N-benzoylated glutamic acid derivatives, such as those acting as enzyme inhibitors nih.gov. This allows for the unambiguous confirmation of molecular structure, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. The ability to obtain single crystals of this compound would enable the use of single-crystal X-ray diffraction to provide definitive structural information at the atomic level researchgate.net.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and gaining insights into its structural fragments. The technique measures the mass-to-charge ratio (m/z) of ions, providing a highly sensitive method for identifying and quantifying the compound. Various ionization techniques can be coupled with mass analyzers to achieve different levels of sensitivity and structural information. Mass spectrometry data for N-Benzoyl-L-glutamic acid are available through resources like the NIST Mass Spectrometry Data Center nih.gov. Studies involving N-benzoylglutamic acid or related compounds frequently utilize MS for characterization medkoo.comresearchgate.netacs.org. For example, Nano ESI mass spectra have been employed in studies investigating mixtures containing N-benzoylglutamic acid acs.org. GC-MS has also been used in research where N-benzoyl-L-glutamic acid served as an internal standard medkoo.com.

High-Resolution Mass Spectrometry for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is particularly valuable for obtaining precise mass measurements of this compound. Unlike low-resolution MS, HRMS can determine the exact mass of the molecule and its fragments with very high accuracy, often to several decimal places. This precise mass measurement is critical for confirming the elemental composition and distinguishing this compound from compounds with similar nominal masses researchgate.netcancertargetedtechnology.com. HRMS, such as techniques utilizing Quadrupole Time-of-Flight (Q-TOF) or Fast Atom Bombardment (FAB+), is commonly used for the characterization of N-benzoylamino acids and related complex molecules researchgate.netcancertargetedtechnology.comarkat-usa.org. Researchers report calculated versus found masses for the molecular ion, confirming the expected formula researchgate.netcancertargetedtechnology.com. Analysis of fragmentation patterns in MS provides further structural information by breaking down the molecule into smaller, characteristic ions.

Other Analytical Approaches

Beyond spectroscopic methods, other analytical techniques are employed to further characterize this compound, ensuring its purity and confirming its elemental composition.

Elemental Analysis for Stoichiometric Composition

Elemental analysis, also known as combustion analysis, is a quantitative technique used to determine the percentage of each element (typically carbon, hydrogen, nitrogen, and oxygen) present in a pure organic compound. This provides crucial data to confirm the empirical formula of this compound and verify its stoichiometric composition medkoo.com. This method is routinely applied to N-benzoylamino acids and related compounds to assess their purity and confirm that the elemental ratios match the theoretical values calculated from the molecular formula rsc.orglgcstandards.com. The elemental composition of N-Benzoyl-L-glutamic acid has been reported, providing a key metric for its characterization medkoo.com.

Here is a data table showing the typical elemental composition of N-Benzoyl-L-glutamic acid:

| Element | Percentage Composition |

| Carbon (C) | 57.37% |

| Hydrogen (H) | 5.22% |

| Nitrogen (N) | 5.58% |

| Oxygen (O) | 31.84% |

Electrophoretic Methods for Separation and Characterization

Electrophoretic methods, such as gel electrophoresis, separate molecules based on their charge and size when subjected to an electric field. While primarily used for larger biomolecules like proteins and enzymes, electrophoretic techniques can also be applied to smaller charged molecules or used in studies involving this compound's interactions with such biomolecules tandfonline.comtandfonline.comakjournals.com. For instance, polyacrylamide gel electrophoresis (PAGE) and SDS-PAGE have been used to assess the purity and determine the molecular weight of enzymes that act on N-benzoylamino acids tandfonline.comtandfonline.com. Isoelectrofocusing, a type of electrophoresis that separates molecules based on their isoelectric point (pI), has also been applied in related enzymatic studies tandfonline.com. Although direct application for routine purity analysis of this compound as the sole analyte may be less common than chromatographic methods, the principles of electrophoresis make it a potentially useful tool for separation and characterization in specific research contexts, particularly when analyzing mixtures or studying interactions with other charged species.

Molecular Interactions and Structure Activity Relationship Sar Studies of N Benzoyl L Glutamic Acid

Elucidation of Intermolecular Interactions Mediated by Bz-Glu-OH

Intermolecular forces, which are generally weaker than covalent bonds, play a significant role in holding molecules together in condensed phases and are fundamental to molecular recognition processes, such as ligand-protein binding. libretexts.orgchemguide.co.uk this compound, with its various functional groups, can engage in a range of intermolecular interactions.

Analysis of Hydrogen Bonding Profiles and Acceptor/Donor Capabilities

Hydrogen bonding is a particularly important type of intermolecular interaction involving a hydrogen atom bonded to a highly electronegative atom (the hydrogen bond donor) and an electronegative atom with a lone pair of electrons (the hydrogen bond acceptor). libretexts.orgbritannica.com L-Glutamic acid, the core structure of this compound, contains functional groups capable of both donating and accepting hydrogen bonds. Specifically, the carboxylic acid groups and the amine group can act as both donors and acceptors depending on the environment and protonation state. imgt.orggpcrdb.org PubChem lists N-Benzoyl-L-glutamic acid as having 3 hydrogen bond donor sites and 5 hydrogen bond acceptor sites. nih.gov These capabilities contribute significantly to its interactions with biological targets and its behavior in solution.

Exploration of Hydrophobic Interactions and Pi-Stacking

Hydrophobic interactions arise from the tendency of nonpolar molecules or regions of molecules to associate in an aqueous environment, minimizing unfavorable interactions with water. libretexts.org The benzoyl group in this compound provides a significant hydrophobic moiety. These interactions can contribute to the binding of this compound to nonpolar regions of proteins or other molecules. researchgate.net

Pi-stacking interactions occur between aromatic rings due to the interaction of their delocalized pi electrons. libretexts.orgresearchgate.netacs.org The phenyl ring of the benzoyl group in this compound is capable of participating in pi-stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in proteins or with other aromatic systems. acs.org These interactions can provide electronic stabilization and enhance binding affinity and specificity to a target. researchgate.net

Characterization of Salt Bridge and Cation-π Interactions with Protein Residues

Salt bridges are strong non-covalent interactions formed by the electrostatic attraction between oppositely charged amino acid residues, such as the deprotonated carboxylic acid groups of aspartic acid or glutamic acid and the protonated amine groups of lysine (B10760008) or arginine. plos.orgresearchgate.net The two carboxylic acid groups in this compound can be deprotonated at physiological pH, allowing them to form salt bridges with positively charged amino acid residues in interacting proteins.

Cation-π interactions occur between a cation and the electron-rich pi system of an aromatic ring. beilstein-journals.orgwikipedia.org These interactions are significant in protein structure, molecular recognition, and enzyme catalysis. wikipedia.org The phenyl ring of the benzoyl group in this compound can engage in cation-π interactions with positively charged amino acid residues (such as lysine, arginine, or histidine) in proteins. plos.orgwikipedia.org Cation-π interactions are estimated to be less affected by solvation compared to salt bridges and can be several times stronger than typical hydrogen bonds in water. plos.orgnih.gov

Computational and Theoretical Approaches to Structure-Activity Relationships

Computational and theoretical methods are powerful tools for investigating the structure-activity relationships of compounds like this compound and its derivatives. These approaches can complement experimental studies by providing detailed insights into molecular interactions and predicting the effects of structural modifications on biological activity. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activity. researchgate.netatlantis-press.com For this compound derivatives, QSAR models can be developed to correlate various physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) with their observed biological effects. researchgate.netatlantis-press.com These models can help identify the key structural features that contribute to activity and guide the design of novel derivatives with potentially improved potency. researchgate.netatlantis-press.com Studies on other compound series, such as N-benzoyl-N'-naphthylthiourea derivatives, demonstrate the utility of QSAR in identifying the contribution of different molecular properties to biological activity. researchgate.netatlantis-press.com

Molecular Docking and Dynamics Simulations to Predict Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (such as this compound) when bound to a protein or other biological target. curtin.edu.aunih.gov Docking algorithms explore various possible binding poses and score them based on predicted binding energy. nih.gov This provides initial insights into how this compound might interact with its target, highlighting potential interaction sites and types of interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking). curtin.edu.au

Molecular dynamics (MD) simulations extend docking studies by simulating the movement and interactions of the ligand-protein complex over time. curtin.edu.aunih.gov MD simulations can provide a more realistic picture of the binding process, accounting for the flexibility of both the ligand and the protein and the influence of the surrounding environment (e.g., water molecules). curtin.edu.aumdpi.complos.org By analyzing MD trajectories, researchers can assess the stability of the predicted binding modes, identify key interactions that are maintained over time, and gain a deeper understanding of the dynamic nature of the ligand-receptor interaction. curtin.edu.aunih.govmdpi.complos.org Combined docking and MD approaches have been successfully used to analyze binding modes and predict binding affinities for various ligands. curtin.edu.auplos.org

Quantum Chemical Calculations (e.g., DFT) for Interaction Energies and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are valuable tools for investigating the molecular interactions, energy landscapes, and stability of chemical compounds like N-Benzoyl-L-Glutamic Acid (this compound). These computational methods provide insights into the electronic structure, bonding characteristics, and potential energy surfaces, which are crucial for understanding how a molecule behaves in isolation and in different environments.

DFT calculations can be employed to determine optimized molecular geometries and analyze various electronic properties such as HOMO-LUMO energies, which relate to a molecule's reactivity and stability. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is an indicator of molecular stability; a larger gap generally suggests greater stability. nih.govcdnsciencepub.com Furthermore, techniques like Natural Bond Orbital (NBO) analysis can reveal intramolecular charge transfer interactions that contribute to the stabilization of the molecule. researchgate.netresearchgate.net

While direct quantum chemical studies specifically on this compound were not extensively found in the search results, related studies on similar benzoyl- or amino acid-containing compounds illustrate the applicability of these methods. For instance, DFT calculations have been used to study the structural and spectral properties of 4-ethoxy-2,3-difluoro benzamide, including optimized geometrical parameters, molecular electrostatic potential, and HOMO-LUMO analysis. nih.gov Another study utilized DFT calculations to investigate the molecular geometry, vibrational frequencies, and electronic properties of a two-armed macroinitiator containing a coumarin (B35378) moiety, highlighting the use of DFT with various basis sets to analyze molecular structure and intramolecular charge transfers. cdnsciencepub.com

Quantum chemical calculations can also be used to simulate molecular interactions, such as hydrogen bonding or dipole-dipole interactions, by studying dimer structures or complexes with solvent molecules. nih.govacs.org This is particularly relevant for understanding how this compound might interact with biological targets or within different solvent environments, influencing its conformation and stability. The relative stability of different conformers of a molecule can be assessed through calculations of their zero-point vibration energies (ZPE) and dipole moments in vacuum and in solution, providing insights into the preferred molecular arrangements. acs.org

Design Principles for Modulating Biological Activity Based on Structural Variations of this compound

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a molecule's structure impact its biological activity. researchgate.netrsc.org For this compound, a derivative of L-glutamic acid, structural variations can be explored to modulate its interactions with biological targets and consequently alter its effects.

The core structure of this compound consists of a benzoyl group attached to the amino group of L-glutamic acid. nih.govfishersci.ca The L-glutamic acid moiety itself is an amino acid, and the composition and sequence of amino acids in peptides and peptide derivatives are known to play a significant role in determining their structure, stability, and interaction with molecular targets. mdpi.comunc.edu Factors such as the presence of aromatic residues (like the benzoyl group in this compound) and charged residues (the carboxylic acid groups in glutamic acid) can influence solubility, binding affinity, and reactivity. mdpi.com

Design principles for modulating the biological activity of this compound based on structural variations could involve several strategies:

Modifications to the Benzoyl Moiety: Alterations to the phenyl ring or the carbonyl group of the benzoyl moiety could impact the molecule's lipophilicity, electronic distribution, and potential for pi-pi stacking or other aromatic interactions with target proteins. Studies on benzimidazole (B57391) derivatives, for example, highlight how modifications to the heterocyclic ring system influence biological activities through various interactions like hydrogen bonding and pi-pi stacking. researchgate.net

Modifications to the Glutamic Acid Moiety: Variations to the carboxylic acid groups or the carbon chain of the glutamic acid portion could affect charge, hydrogen bonding capacity, and steric interactions. The L-stereochemistry of the glutamic acid is also crucial, as biological systems are often selective for specific stereoisomers. unc.edu

Introduction of Linkers or Conjugations: Attaching other functional groups or molecules to this compound via linkers can create prodrugs or conjugates with altered pharmacokinetic properties, targeting capabilities, or mechanisms of action. For instance, conjugating amino acids or peptides to bioactive molecules is a strategy explored in therapeutics to improve properties like bioavailability and target affinity. mdpi.comnih.gov Studies have synthesized N-benzoyl amino acid analogues and assessed their ability to inhibit DNA methylation, demonstrating that L-glutamic acid derivatives showed promising activity. nih.gov

Peptidomimetic Design: this compound can be considered a simple peptidomimetic. Applying principles of peptidomimetic design, such as incorporating structural constraints or modifying peptide bonds, could lead to derivatives with improved stability against enzymatic degradation or altered conformational preferences for better target binding. mdpi.com

Emerging Research Frontiers and Translational Potential of N Benzoyl L Glutamic Acid Derivatives

Exploration of Diverse Biological Activities and Therapeutic Applications

The exploration of the biological activities and therapeutic applications of Bz-Glu-OH derivatives is an active area of research. Modifications to amino acids, such as the benzoylation seen in this compound, can significantly alter their interactions with enzymes, receptors, and other biomolecules, thereby influencing their metabolic pathways and biological effects. ontosight.aiontosight.ai This structural versatility allows for the design of compounds with tailored biological properties.

General Considerations for Therapeutic Potential of Amino Acid Derivatives

Amino acid derivatives, in general, hold significant therapeutic potential due to their fundamental roles in biological processes. They are key building blocks for peptides and proteins, participate in metabolic pathways, and act as neurotransmitters or precursors for various essential molecules. amerigoscientific.comresearchgate.net The conjugation of natural compounds with amino acids is a strategy employed to enhance pharmacokinetic characteristics, including absorption and distribution, and potentially reduce toxicity while increasing physiological effects. mdpi.com

Research into amino acid derivatives has shown promise in various therapeutic areas. For instance, some synthetic amino acid derivatives have demonstrated inhibitory effects against digestive enzymes like pancreatic lipase, α-amylase, and α-glucosidase, suggesting their potential as therapeutic agents for metabolic disorders such as type 2 diabetes and obesity. nih.gov Studies have also explored the use of amino acid derivatives in cancer therapy by targeting altered amino acid metabolism in cancer cells. amerigoscientific.com Furthermore, amino acid derivatives are being investigated for their roles in neurodegenerative diseases and as nutritional supplements. amerigoscientific.com The inherent biological relevance and structural diversity of amino acid derivatives make them valuable scaffolds for drug discovery and development. researchgate.netmdpi.com

Development of this compound as a Building Block in Peptide and Polypeptide Therapeutics

This compound and similar protected amino acid derivatives are valuable building blocks in the synthesis of peptides and polypeptides, including potential therapeutics. Solid Phase Peptide Synthesis (SPPS) is a widely used technique for constructing peptide chains, and protected amino acids are essential reagents in this process. iris-biotech.de The protection of functional groups, such as the amino and carboxylic acid groups, is crucial to ensure controlled coupling reactions and prevent undesired side reactions during chain elongation. iris-biotech.de

While the provided information does not specifically detail the direct use of this compound itself as a standard building block in common SPPS protocols like Fmoc or Boc chemistry (which typically utilize protecting groups like Fmoc, Boc, and tBu esters) iris-biotech.denih.gov, modified glutamic acid derivatives with various protecting groups are commonly employed in peptide synthesis. iris-biotech.deiris-biotech.de The benzoyl group in this compound serves as a type of protecting group for the alpha-amino function of glutamic acid. The carboxylic acid groups would typically require esterification (e.g., t-butyl ester) for selective coupling in SPPS. The development of novel peptide and polypeptide therapeutics often requires the incorporation of modified or non-canonical amino acids to enhance stability, bioavailability, or target specificity. This compound, with its benzoyl modification, could potentially be explored as a building block for introducing specific structural motifs or properties into synthetic peptides or polypeptides. Research into incorporating modified amino acids into peptide sequences for various applications, including therapeutic ones, is ongoing. manchester.ac.uk

Investigation of this compound Analogues in Environmental Chemistry and Atmospheric Processes

The investigation of this compound analogues in environmental chemistry and atmospheric processes is an emerging frontier. While direct studies on this compound in these specific contexts are not extensively detailed in the provided results, related research on the atmospheric chemistry of organic compounds, including those with aromatic and carboxylic acid functionalities, offers relevant insights.

Organic compounds at air-water interfaces, such as the sea-surface microlayer, are known to contribute to atmospheric aerosols and undergo photochemical reactions. copernicus.org Studies investigating the photosensitized chemistry of organic acids in the presence of aromatic compounds highlight the complex interactions that can occur in the atmosphere. For example, research on the photochemical interactions of nonanoic acid and 4-benzoylbenzoic acid at the air-water interface has shown that aromatic species can act as photosensitizers and photoproduct precursors, with reaction mechanisms influenced by factors like solar spectrum, pH, and salinity. copernicus.org

Given that this compound contains both an aromatic benzoyl group and carboxylic acid functionalities, it is plausible that analogues or related compounds could participate in similar photochemical processes in the atmosphere or in environmental matrices. Further research would be needed to specifically investigate the behavior and fate of this compound and its derivatives in various environmental compartments, including their potential for atmospheric transport, reactions with atmospheric oxidants, and partitioning between gas, aerosol, and aqueous phases. Understanding these processes is crucial for assessing the environmental impact and potential persistence of such compounds.

Future Prospects in Synthetic Organic Chemistry and Biomolecular Engineering Utilizing this compound

The future prospects for utilizing this compound in synthetic organic chemistry and biomolecular engineering are promising, building upon its current applications and the broader trends in these fields.

In synthetic organic chemistry, this compound serves as a chiral building block with readily modifiable functional groups. Its structure allows for diverse chemical transformations at the carboxylic acid moieties, the alpha-amino group (after deprotection), or potentially on the aromatic ring. This versatility makes it a valuable starting material for the synthesis of more complex molecules with potential biological activities. The development of sustainable and efficient synthetic routes for nitrogen and oxygen functionalized molecules, such as amino acid derivatives, remains a key focus in organic chemistry. unicam.it

In biomolecular engineering, this compound can be utilized in the design and synthesis of novel biomaterials, peptide conjugates, and other bio-inspired molecules. The ability to incorporate modified amino acids into peptides and proteins opens avenues for creating biomolecules with enhanced or tailored properties for applications in drug delivery, diagnostics, and biomaterials science. acs.orgreddit.comnyu.edu As metabolic engineering and synthetic biology advance, there is increasing potential to utilize biological systems for the production of complex molecules, including modified amino acid derivatives or peptides containing them. berkeley.edu The integration of synthetic organic chemistry techniques with biomolecular engineering approaches is expected to drive innovation in the development of new molecules and materials with diverse applications.

The continued exploration of the chemical space around the this compound scaffold, coupled with advancements in synthetic methodologies and biomolecular engineering techniques, is likely to uncover new applications in pharmaceuticals, functional materials, and environmental technologies.

Q & A

Q. How can conflicting data on this compound’s solubility be systematically addressed?

- Methodological Answer : Standardize solubility assays using the shake-flask method (24-hour equilibration in PBS, pH 7.4, 25°C) with HPLC quantification. Compare results against published data using the same solvent system. If discrepancies persist, evaluate polymorphic forms via X-ray diffraction (XRD) or differential scanning calorimetry (DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.